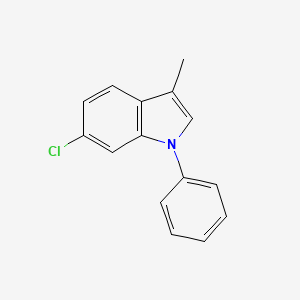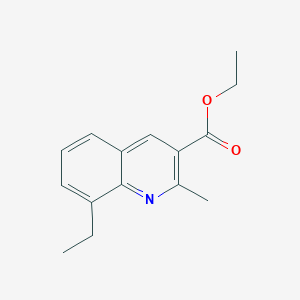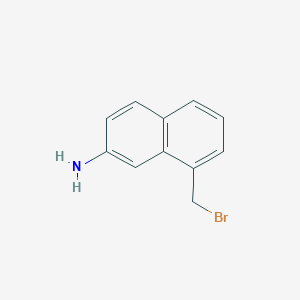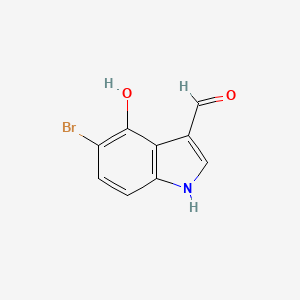
(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol is an organic compound with a unique structure that includes a triethylsilyl group, a hydroxyl group, and an alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol typically involves the use of organosilicon chemistry. One common method involves the reaction of a suitable alkyne with a triethylsilyl chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The triethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed for reduction.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkene or alkane.
Scientific Research Applications
(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol involves its interaction with various molecular targets and pathways. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydroxyl and alkyne groups provide sites for further functionalization and modification, enabling the compound to exert its effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-2,3-dimethyl-3-trimethylsilyloxypent-4-yn-2-ol: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(3R)-2,3-dimethyl-3-tert-butyldimethylsilyloxypent-4-yn-2-ol: Contains a tert-butyldimethylsilyl group.
(3R)-2,3-dimethyl-3-triisopropylsilyloxypent-4-yn-2-ol: Features a triisopropylsilyl group.
Uniqueness
The uniqueness of (3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol lies in its specific combination of functional groups, which provides a balance of stability and reactivity. The triethylsilyl group offers steric protection and enhances the compound’s solubility in organic solvents, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H26O2Si |
|---|---|
Molecular Weight |
242.43 g/mol |
IUPAC Name |
(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol |
InChI |
InChI=1S/C13H26O2Si/c1-8-13(7,12(5,6)14)15-16(9-2,10-3)11-4/h1,14H,9-11H2,2-7H3/t13-/m1/s1 |
InChI Key |
IPQOGPLZIKXPEZ-CYBMUJFWSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@](C)(C#C)C(C)(C)O |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C#C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



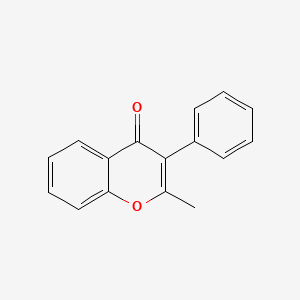
![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
